8-Methyl-2-azaspiro[4.5]decane
Description
Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, where two rings are joined by a single common atom, are increasingly utilized in modern drug discovery due to their inherent three-dimensionality. tandfonline.comnih.gov This structural feature allows for the creation of molecules that can project functional groups in a more defined and spatially diverse manner compared to traditional flat, aromatic structures. tandfonline.com The shift towards molecules with a higher proportion of sp³-hybridized atoms, like those found in spirocycles, often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com
The rigid or conformationally restricted nature of many spirocyclic systems, particularly those with smaller rings, can lead to more specific interactions with biological targets, potentially enhancing selectivity and reducing off-target effects. tandfonline.com This has led to the successful development of several spirocyclic drugs that are already on the market, with many more showing promising results in clinical and preclinical studies. nih.gov Furthermore, the novelty of spirocyclic structures can be advantageous for securing intellectual property rights for new drug candidates. researchgate.net
Structural Diversity and Biological Relevance of Azaspiro[4.5]decane Systems
The azaspiro[4.5]decane framework is a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. The presence of a nitrogen atom within the spirocyclic system provides a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities.
Derivatives of the azaspiro[4.5]decane scaffold have been investigated for a range of therapeutic applications, including:
Anticancer agents: Certain 1-thia-4-azaspiro[4.5]decane derivatives have shown inhibitory effects against various cancer cell lines, such as human liver, prostate, and colorectal carcinoma. mdpi.com
Antiviral properties: The 1-thia-4-azaspiro[4.5]decane family has also been explored for its potential in developing antiviral therapies.
Central nervous system (CNS) activity: Azaspiro[4.5]decane derivatives have been studied as potential treatments for neurological and psychiatric disorders. For instance, some derivatives have been investigated as M1 muscarinic agonists for dementia and as σ1 receptor ligands for tumor imaging. nih.govacs.org
Anticonvulsant properties: N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have demonstrated anticonvulsant activity in preclinical models. scispace.com
The versatility of the azaspiro[4.5]decane scaffold is further enhanced by the ability to introduce other heteroatoms (such as oxygen or sulfur) into the ring system, creating structures like oxa-azaspiro[4.5]decanes and thia-azaspiro[4.5]decanes. smolecule.com These modifications can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with specific biological targets.
Overview of Research Focusing on 8-Methyl-2-azaspiro[4.5]decane and Related Derivatives
Within the broader class of azaspiro[4.5]decanes, the 8-methyl substituted variant, This compound , and its derivatives have been the subject of specific research efforts. The introduction of a methyl group at the 8-position of the cyclohexane (B81311) ring can influence the molecule's conformation and its interactions with binding sites.
Research on derivatives of this compound has explored their potential in various therapeutic areas. For example, This compound-1,3-dione has been synthesized and investigated, with studies focusing on its anticonvulsant properties when functionalized with a phenylamino (B1219803) group at the nitrogen atom. scispace.comsigmaaldrich.com Another derivative, 8-methyl-2-azaspiro[4.5]decan-8-ol hydrochloride , features both a methyl and a hydroxyl group on the cyclohexane ring, which is expected to alter its solubility and potential for hydrogen bonding. vulcanchem.com
Furthermore, the synthesis of various derivatives, such as 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one , highlights the ongoing efforts to create novel compounds based on the 8-methyl-azaspiro[4.5]decane core for evaluation as potential anticancer agents. mdpi.com The development of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives, including those with a methyl group, as potential imaging agents for sigma-1 receptors in the brain further underscores the broad applicability of this scaffold. researchgate.net
The following table provides a summary of some of the researched derivatives of this compound:
| Compound Name | Molecular Formula | Investigated Activities/Applications |
| This compound-1,3-dione | C10H15NO2 | Anticonvulsant properties. scispace.comsigmaaldrich.com |
| 8-methyl-2-azaspiro[4.5]decan-8-ol hydrochloride | C10H20ClNO | Potential for altered solubility and intermolecular interactions. vulcanchem.com |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | C15H18FNOS | Anticancer activity. mdpi.com |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | C12H21NO | M1 muscarinic agonist activity. nih.gov |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | C12H21NO2 | M1 muscarinic agonist activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9-2-4-10(5-3-9)6-7-11-8-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJOFPWLAFWQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Methyl 2 Azaspiro 4.5 Decane and Its Analogs
Catalytic and Stereoselective Synthetic Pathways
Catalytic methods offer efficient and selective routes to complex molecules, often minimizing waste and allowing for the introduction of chirality. Stereoselective pathways are crucial for the synthesis of specific isomers, which can have vastly different biological activities.
Atom-Transfer Radical Cyclization (ATRC) for Azaspiro[4.5]decane Frameworks
Atom-Transfer Radical Cyclization (ATRC) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems, including nitrogen-containing heterocycles. This method involves the generation of a radical species from a precursor, typically an alkyl halide, through the action of a transition metal catalyst, most commonly a copper(I) complex. The resulting radical then undergoes an intramolecular cyclization onto a tethered unsaturated moiety, such as an alkene or alkyne. The cyclized radical is subsequently trapped by a halogen atom from the oxidized metal catalyst, regenerating the active catalyst and affording the halogenated cyclic product.
While a direct application of ATRC for the synthesis of 8-methyl-2-azaspiro[4.5]decane has not been extensively detailed, the principles of this methodology have been successfully applied to construct related spiro-indole structures. For instance, the Halogen Atom Transfer Radical Cyclization (HATRC) of N-(indolylmethyl)trichloroacetamides, catalyzed by copper(I) chloride in the presence of nitrogen-containing ligands, yields 3,3-spiro-3H-indoles through a 5-exo-trig cyclization mechanism. researchgate.net This demonstrates the feasibility of using radical cyclization to form spirocyclic frameworks containing a nitrogen atom adjacent to the spirocenter.
Furthermore, the synthesis of the complex pyrrole (B145914) ring system in the drug Vonoprazan has been achieved using an ATRC approach. nih.gov This highlights the utility of ATRC in constructing functionalized nitrogen heterocycles, suggesting its potential for adaptation to the synthesis of the 2-azaspiro[4.5]decane core. The key would be the design of a suitable acyclic precursor containing a cyclohexyl moiety and a tethered alkene for the radical cyclization.
Table 1: Examples of ATRC in the Synthesis of Nitrogen-Containing Heterocycles This table is generated based on data from analogous synthetic strategies.
| Precursor | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|
| N-(indolylmethyl)trichloroacetamide | Cu(I)Cl / Nitrogen-containing ligands | 3,3-spiro-3H-indole | Moderate to good | researchgate.net |
| Dichlorinated imine | CuCl / 2,2′-bipyridine | 1,3,5-trisubstituted pyrrole (Vonoprazan intermediate) | Not specified | nih.gov |
Copper-Catalyzed Difluoroalkylation/Dearomatization Strategies
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives has been developed through a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. mdpi.com This tandem radical addition and dearomatizing cyclization process provides a direct route to functionalized azaspiro[4.5]decane frameworks. The reaction of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst leads to the formation of the desired spirocyclic products in good yields. mdpi.com
The proposed mechanism involves the copper-catalyzed generation of a difluoroalkyl radical from ethyl bromodifluoroacetate. This radical then adds to the acrylamide (B121943) double bond, followed by an intramolecular cyclization onto the dearomatized benzene (B151609) ring to form the spirocyclic system. This methodology is notable for its ability to construct the 2-azaspiro[4.5]decane core while simultaneously introducing a difluoroalkyl group, a common motif in medicinal chemistry for modulating pharmacokinetic properties. mdpi.com
Table 2: Copper-Catalyzed Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decane Derivatives This table is generated based on data from the cited research.
| N-benzylacrylamide Substrate | Difluoroalkylating Agent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Substituted N-benzylacrylamides | Ethyl bromodifluoroacetate | Copper(I) salt | Up to 82% | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct functionalization of a saturated this compound core via these methods is not extensively documented, the construction of the azaspiro[4.5]decane skeleton itself can be achieved using palladium catalysis. For instance, a one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been reported through a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a Pd(OAc)₂–PPh₃ catalyst. rsc.org This reaction forms three new carbon-carbon bonds in a highly regioselective manner to construct the spiro scaffold. rsc.org
The functionalization of pre-formed saturated N-heterocycles via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, is a well-established strategy. These reactions typically involve the coupling of a halide or triflate with an organoboron reagent (Suzuki) or an alkene (Heck). For the functionalization of this compound, a derivative bearing a halide or triflate at a desired position would be required. The palladium catalyst, often in conjunction with a suitable ligand, would then facilitate the coupling with a wide range of partners to introduce diverse functional groups. The choice of ligand is often critical for the success of these reactions with saturated N-heterocycles, with N-heterocyclic carbenes (NHCs) showing particular promise as ligands for these transformations.
Table 3: Palladium-Catalyzed Reactions for the Synthesis and Functionalization of Azaspiro- and N-Heterocyclic Compounds This table is generated based on data from analogous synthetic strategies.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Domino Heck Reaction | Yne-en-yne | Aryl halide | Pd(OAc)₂/PPh₃ | Diazaspiro[4.5]decane | rsc.org |
| Suzuki-Miyaura Coupling | Aryl or Heteroaryl Halide | Organoboron Reagent | Palladium catalyst with NHC or phosphine (B1218219) ligand | Functionalized Aryl or Heteroaryl N-Heterocycle | researchgate.netsioc-journal.cn |
| Heck Reaction | Aryl or Heteroaryl Halide | Alkene | Palladium catalyst with NHC or phosphine ligand | Alkene-functionalized Aryl or Heteroaryl N-Heterocycle | mdpi.commasterorganicchemistry.comacs.org |
Regio- and Stereoselective Methods for Spirocyclic Adducts
The control of regio- and stereoselectivity is paramount in the synthesis of complex molecules like this compound, which contains a stereocenter at the 8-position. While specific methods for the direct stereoselective synthesis of this particular compound are not widely reported, analogous systems provide valuable insights.
A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the gold-catalyzed generation of a furan-derived azadiene from an enynamide, followed by a palladium-catalyzed [4+2] cycloaddition with a vinyl benzoxazinanone. This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity (dr from 6:1 to >20:1). researchgate.net This strategy highlights the potential of tandem catalytic cycles to achieve high levels of stereocontrol in the formation of spirocyclic systems.
Another approach involves a three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid to afford 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and the corresponding deca-1,6,9-trien-8-ones. researchgate.net Although this method yields a highly substituted and unsaturated analog, it demonstrates a regioselective construction of the 2-azaspiro[4.5]decane core. Subsequent reduction and modification of the functional groups could potentially lead to the desired this compound.
Table 4: Regio- and Stereoselective Syntheses of Azaspiro[4.5]decane Analogs This table is generated based on data from the cited research.
| Method | Starting Materials | Product | Selectivity | Reference |
|---|---|---|---|---|
| Au/Pd Relay Catalytic Tandem Cyclization | Enynamide, Vinyl benzoxazinanone | Dearomatic 2-oxa-7-azaspiro[4.5]decane derivative | Diastereoselectivity: 6:1 to >20:1 dr | researchgate.net |
| Three-Component Condensation | 2,6-Dimethylphenol, Isobutyraldehyde, Nitrile | 1-Substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one | Regioselective | researchgate.net |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.
Ugi Reaction in Spiro Compound Synthesis
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino carboxamide. The versatility of the Ugi reaction has been exploited in the synthesis of a wide variety of heterocyclic and complex molecular structures.
The Ugi reaction is particularly well-suited for the synthesis of spiro heterocycles through post-Ugi transformations. rsc.orgdntb.gov.ua The initial Ugi adduct can be designed to contain functionalities that can undergo subsequent intramolecular cyclization to form the desired spirocyclic system. For example, a novel class of N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives has been synthesized through an intermolecular Ugi reaction of 2-(1-(aminomethyl)cyclohexyl)acetic acid (a gabapentin (B195806) derivative) with an aromatic aldehyde and tert-butyl isocyanide. researchgate.net In this case, the gabapentin derivative serves as both the amine and carboxylic acid component, leading directly to the formation of a 3-oxo-2-azaspiro[4.5]decane framework.
This approach demonstrates the power of the Ugi reaction to construct the 2-azaspiro[4.5]decane core in a single step from readily available starting materials. Further modifications of the resulting product, such as reduction of the lactam carbonyl, would provide access to the saturated 2-azaspiro[4.5]decane skeleton. The inherent modularity of the Ugi reaction also allows for the introduction of diversity at multiple points in the molecule by simply varying the starting components.
Table 5: Ugi Reaction for the Synthesis of 2-Azaspiro[4.5]decane Derivatives This table is generated based on data from the cited research.
| Carbonyl Component | Amine/Carboxylic Acid Component | Isocyanide | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic aldehyde | 2-(1-(aminomethyl)cyclohexyl)acetic acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide | Good to excellent | researchgate.net |
Synthesis of Specific this compound Derivatives
The synthesis of this compound-1,3-dione has been reported through various synthetic routes. One common approach involves the cyclization of a dicarboxylic acid precursor. For example, the reaction of 1,1-pentamethylene oxalic acid with urea (B33335) at elevated temperatures (150-200 °C) yields the crude product, which can be purified by recrystallization from ethanol (B145695) and activated carbon to afford white crystalline 8-azaspiro[4.5]decane-7,9-dione. google.com While this specific example does not include the 8-methyl substituent, the general methodology can be adapted by starting with the appropriately substituted dicarboxylic acid.
Another general method for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, which are structurally related to 2-azaspiro[4.5]decane-1,3-diones, involves a three-step process. mdpi.com This begins with the formation of an α-amino nitrile hydrochloride, which is then treated with potassium cyanate (B1221674) to yield the corresponding ureido derivative. mdpi.com Subsequent cyclization with a base like sodium hydride, followed by acid hydrolysis, leads to the target N-1 monosubstituted spiro hydantoin. mdpi.com
The table below summarizes key information for this compound-1,3-dione.
| Property | Value |
| CAS Number | 871876-20-9 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| SMILES | CC1CCC2(CC1)CC(=O)NC2=O |
Data sourced from Biosynth biosynth.com
The synthesis of methylated 1-oxa-8-azaspiro[4.5]decane analogs has been a subject of interest, particularly in the context of developing ligands for sigma-1 receptors. nih.govresearchgate.netnih.gov A series of these compounds have been designed, synthesized, and evaluated for their potential as radioligands for positron emission tomography (PET). researchgate.netnih.gov
The synthetic strategies often involve multi-step sequences starting from commercially available materials. For example, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net While this specific example leads to an oxa-azaspiro[4.5]decane isomer, similar principles can be applied to the synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold.
In the development of M1 muscarinic agonists, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was synthesized by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov Systematic modifications of this lead compound led to a number of analogs, including the 2-ethyl analogue and the 3-methylene analogue, which displayed preferential affinity for M1 receptors. nih.gov
Below is a table of representative methylated 1-oxa-8-azaspiro[4.5]decane analogs and their reported biological activities.
| Compound | Biological Target | Reported Activity |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1/M2 Muscarinic Receptors | Potent muscarinic agonist with no selectivity. nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Receptors | Partial M1 agonist with preferential affinity. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptors | Partial M1 agonist with preferential affinity. nih.gov |
| [¹⁸F]8 (a 1-oxa-8-azaspiro[4.5]decane derivative) | Sigma-1 Receptors | High initial brain uptake, potential PET imaging agent. researchgate.netnih.gov |
The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, including those with methyl substituents, has been explored for their potential biological activities. researchgate.net These compounds and their derivatives, such as thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides, have been synthesized and evaluated for their anticancer properties. researchgate.net
A common synthetic approach to the 1-thia-4-azaspiro[4.5]decane core involves the reaction of a ketone with an appropriate amine and a sulfur-containing reagent. For instance, substituted aryl-1-thia-4-azaspiro[4.5]decan-3-ones can be prepared from the corresponding starting materials. researchgate.net The resulting spiro-thiazolidinone can then be further modified.
In one study, novel 1-thia-4-azaspiro[4.5]decane derivatives were synthesized and found to be potent against coronavirus. nih.gov This highlights the potential of this scaffold in medicinal chemistry.
The table below provides an overview of the synthesis and potential applications of these compounds.
| Compound Class | Synthetic Precursors | Potential Applications |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Substituted cyclohexanones, amines, mercaptoacetic acid | Anticancer, Antiviral |
| Thiazolopyrimidine derivatives | 1-Thia-4-azaspiro[4.5]decan-3-ones | Anticancer |
| 1,3,4-Thiadiazole thioglycosides | 1-Thia-4-azaspiro[4.5]decan-3-ones | Anticancer |
The synthesis and pharmacological evaluation of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been described in the literature. nih.govresearchgate.netscispace.com These compounds have been investigated for their anticonvulsant properties. nih.govresearchgate.netscispace.com
The synthesis of these derivatives typically involves a one-pot cyclization reaction of a suitable dicarboxylic acid with an appropriately substituted phenylhydrazine. scispace.com The reaction is usually carried out by heating the reactants at high temperatures (around 190-200°C). scispace.com
Structure-activity relationship (SAR) studies have revealed that the anticonvulsant activity of these compounds is influenced by the size of the cycloalkyl system attached to the spiro carbon atom and the nature of the aromatic group at the imide nitrogen atom. researchgate.net For example, changing the cycloalkyl unit from cyclopentane (B165970) to cyclohexane (B81311) has been shown to affect the activity. scispace.com
The table below lists some N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione and their reported biological activities.
| Compound | Substituent on Phenylamino (B1219803) Group | Reported Biological Activity |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | 2,4-dichloro | Investigated for anticonvulsant properties. nih.gov |
| N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | 4-bromo | Investigated for anticonvulsant properties. nih.gov |
| N-phenylamino-2-azaspiro[4.5]decane-1,3-dione | none | Less active than the corresponding 2-azaspiro[4.4]nonane-1,3-dione derivative. scispace.com |
Strategic Functional Group Transformations
Strategic functional group transformations are crucial in the synthesis of this compound and its analogs to introduce desired chemical properties and to build the core spirocyclic framework. These transformations can occur at various stages of the synthesis, from the preparation of precursors to the modification of the final spirocycle.
One key transformation is the spirocyclization itself. N-acyliminium ion chemistry has been employed for the synthesis of 1-azaspiro[4.5]-7-decen-2-one. clockss.org In this approach, N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams upon treatment with a Lewis acid like TMSOTf can yield the desired spirocyclic core as a single diastereomer. clockss.org The stereochemical outcome is controlled by the addition of the alkene to the N-acyliminium ion from the side opposite to a bulky directing group. clockss.org
Another important set of transformations involves the manipulation of functional groups on the spirocyclic core. For instance, in the synthesis of oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione, the intermediate spirodione is reacted with substituted benzaldehydes in the presence of a catalyst to yield benzylidene derivatives. mdpi.com
In the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dithione derivatives, the reaction of the dithione with pyridine (B92270) and acetic anhydride (B1165640) leads to the formation of an N-acetylated product. mdpi.com This product can then undergo further reactions, such as condensation with isatin, to introduce additional complexity. mdpi.com
The table below highlights some key functional group transformations and the reagents used.
| Transformation | Reagents/Conditions | Resulting Functional Group/Structure |
| N-Acyliminium Spirocyclization | TMSOTf | 1-Azaspiro[4.5]-7-decen-2-one |
| Knoevenagel Condensation | Substituted benzaldehyde, catalyst | Benzylidene-dioxaspiro[4.5]decane-dione |
| N-Acetylation | Acetic anhydride, pyridine | N-Acetyl-diazaspiro[4.5]decane-dithione |
| Cyclization | Heat | 2-Azaspiro[4.5]decane-1,3-dione |
| Nucleophilic Substitution | Nitrogen nucleophiles | C-2 functionalized dihydropyrimidines |
Oxidation, Reduction, and Nucleophilic Substitution Reactions within Spiro Systems
The chemical reactivity of the 2-azaspiro[4.5]decane system is largely dictated by the functional groups present on its two rings. The nitrogen atom at the 2-position, being a secondary amine, is a key site for synthetic modification. Additionally, carbonyl groups or other functionalities incorporated into the scaffold provide handles for a variety of chemical transformations.
Nucleophilic Substitution:
Nucleophilic substitution at the nitrogen atom of the azaspirocycle is a fundamental strategy for introducing diverse substituents. This secondary amine can act as a nucleophile, readily reacting with various electrophiles. A common example is N-alkylation, which can be used to synthesize analogs with modified properties. For instance, in a manner analogous to the reaction of 8-methyl-3,3-diphenyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decane with methyl iodide, the nitrogen at either the 2- or 8-position can be quaternized. google.com This reaction proceeds via a standard SN2 mechanism where the lone pair of the nitrogen attacks the electrophilic methyl group, displacing the iodide leaving group. encyclopedia.pub
Furthermore, nucleophilic substitution is a key step in the synthesis of radiolabeled spirocyclic ligands for medical imaging. For example, radioligands such as [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives are prepared via nucleophilic ¹⁸F-substitution of a tosylate precursor. nih.gov This demonstrates the utility of the azaspiro nitrogen in facilitating the introduction of functional or reporter groups. The general scheme for nucleophilic substitution on the nitrogen of a 2-azaspiro[4.5]decane core is versatile, allowing for the attachment of alkyl, benzyl (B1604629), and other organic moieties. google.comnih.gov
| Reactant (Analog) | Electrophile | Product Type | Reaction | Reference |
| 8-Methyl-3,3-diphenyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decane | Methyl iodide | Quaternary ammonium (B1175870) salt | N-Alkylation | google.com |
| Tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative | [¹⁸F]Fluoride | ¹⁸F-labeled radioligand | Nucleophilic Fluorination | nih.gov |
| 8-Benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | Hydrogen/Catalyst | 2-Oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | N-Debenzylation (Reduction) | google.com |
| 2-Azaspiro[4.5]decan-3-one | Reducing agent (e.g., LiAlH₄) | 2-Azaspiro[4.5]decane | Carbonyl Reduction | nih.gov |
Reduction:
Reduction reactions are primarily employed when the spirocyclic framework contains reducible functional groups, such as ketones or amides (lactams). For instance, analogs like 2-azaspiro[4.5]decan-3-one, a lactam, can undergo reduction of the carbonyl group. nih.gov The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding the corresponding saturated 2-azaspiro[4.5]decane. This transformation is crucial for converting synthetically accessible lactam intermediates into the core amine scaffold.
Another important reduction is the hydrogenolytic cleavage of N-benzyl protecting groups. In the synthesis of various azaspiro[4.5]decane derivatives, a benzyl group is often used to protect the nitrogen atom. This group can be selectively removed by catalytic hydrogenation, which restores the secondary amine for further functionalization. google.com
Oxidation:
While less commonly documented for this specific scaffold in the available literature, oxidation reactions represent a potential route for functionalization. The secondary amine of the 2-azaspiro[4.5]decane ring could, in principle, be oxidized to form nitroxide radicals or other oxidized species under controlled conditions. Furthermore, if the carbocyclic ring contains hydroxyl groups, these could be oxidized to ketones, providing new sites for subsequent chemical modifications. However, specific examples detailing the oxidation of the this compound core are not extensively reported.
Glycosylation Protocols for Activity Modulation
Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties to other molecules, is a widely used strategy in drug discovery to enhance solubility, modulate bioactivity, and improve pharmacokinetic profiles. The attachment of sugars to a lipophilic scaffold like this compound could significantly alter its properties.
While glycosylation is a powerful tool, specific protocols for the direct glycosylation of this compound or its close analogs are not well-established in the scientific literature. The secondary amine at the 2-position could theoretically serve as a nucleophile in a glycosylation reaction to form an N-glycoside. rsc.org This would typically involve reacting the spirocycle with an activated sugar donor, such as a glycosyl halide or triflate, under appropriate conditions.
General approaches to N-glycosylation often require protection of the sugar's hydroxyl groups (e.g., as acetates or benzoates) to ensure regioselectivity. The reaction of the amine with the activated sugar would lead to the formation of a C-N bond at the anomeric center of the carbohydrate. Subsequent deprotection would yield the final glycosylated spirocycle. Although plausible, the development of specific and efficient glycosylation protocols for this class of spiro-amines remains an area for future investigation.
Structure Activity Relationship Sar Elucidation of 8 Methyl 2 Azaspiro 4.5 Decane Derivatives
Influence of Spirocyclic Conformation on Biological Interactions
The 2-azaspiro[4.5]decane core imparts a rigid, three-dimensional structure that plays a significant role in how these molecules interact with their biological targets. This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The specific arrangement of the two rings in the spirocyclic system orients substituents in defined spatial arrangements, which is crucial for precise interactions with the amino acid residues within a receptor's binding pocket.
Impact of Methyl and Other Substituents at the 8-Position on Receptor Affinity and Selectivity
While direct SAR studies on 8-methyl-2-azaspiro[4.5]decane are not extensively detailed in the provided context, research on analogous 8-azaspiro[4.5]decane-7,9-diones offers valuable insights into the role of substituents at the 8-position. In a series of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, modifications at this position were found to be pivotal for achieving high affinity and selectivity for α1d-adrenergic receptors. nih.gov For instance, the introduction of specific side chains at the 8-position led to the discovery of some of the most selective antagonists for this receptor subtype reported to date. nih.gov This highlights the importance of the size, length, and electronic properties of the substituent at the 8-position in dictating receptor binding and selectivity.
In a different context, a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the feasibility of substitutions at various positions on the spirocyclic scaffold. mdpi.com While this compound has a different heteroatom arrangement, it underscores the chemical accessibility for modifications around the core structure, which is a prerequisite for systematic SAR studies.
The following table summarizes the affinity of selected 8-substituted 8-azaspiro[4.5]decane-7,9-dione derivatives for α1-adrenergic receptor subtypes.
| Compound | 8-Position Substituent | α1d-AR Affinity (Ki, nM) |
| 11 | Fluoro-substituted phenylpiperazinylethyl | High |
| 12 | Fluoro-substituted phenylpiperazinylethyl | High |
Note: Specific Ki values were not provided in the abstract, but the compounds were described as high-affinity antagonists. nih.gov
Heteroatom Identity and Positional Effects (Nitrogen, Oxygen, Sulfur) on Pharmacological Profiles
Studies on 1-oxa-8-azaspiro[4.5]decanes have shown that the introduction of an oxygen atom at the 1-position can lead to potent muscarinic agonists. nih.gov For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was designed by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov This modification resulted in a compound with potent muscarinic activities. nih.gov Further modifications, such as the introduction of a 3-methylene or 3-dithioketal group, led to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as selective σ1 receptor ligands. nih.gov The presence of the two oxygen atoms in the 1- and 4-positions appears to be compatible with high-affinity binding to this receptor. For instance, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated a high affinity for σ1 receptors with a Ki of 5.4 nM. nih.gov Similarly, a series of 1-oxa-8-azaspiro[4.5]decane derivatives also exhibited nanomolar affinity for σ1 receptors. researchgate.netnih.gov
The introduction of additional nitrogen atoms to create triazaspiro[4.5]decan-2-one derivatives has been explored for the development of mitochondrial permeability transition pore (mPTP) inhibitors. researchgate.net This highlights how increasing the nitrogen content can direct the pharmacological activity towards entirely different targets.
The table below illustrates the impact of heteroatom variation on receptor affinity for selected azaspiro[4.5]decane derivatives.
| Compound Class | Heteroatom(s) | Target Receptor | Affinity (Ki) |
| 1-Oxa-8-azaspiro[4.5]decanes | O at 1, N at 8 | Muscarinic M1/M2 | Potent |
| 1-Oxa-8-azaspiro[4.5]decanes | O at 1, N at 8 | Sigma-1 | 0.61 – 12.0 nM researchgate.net |
| 1,4-Dioxa-8-azaspiro[4.5]decanes | O at 1,4, N at 8 | Sigma-1 | 5.4 nM nih.gov |
Stereochemical Requirements for Enhanced Bioactivity
Stereochemistry is a crucial factor in the bioactivity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect receptor binding. The spirocyclic nature of the core structure creates chiral centers, leading to the existence of enantiomers that may exhibit different pharmacological properties.
In the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, a muscarinic agonist, the M1 agonist activity was found to reside preferentially in the (-)-isomer. nih.gov The absolute configuration of this more active isomer was determined to be S. nih.gov This demonstrates that for certain biological targets, a specific stereoisomer is preferred for optimal interaction and efficacy. While the eudismic ratios (the ratio of affinities of the enantiomers) for binding affinity were low in this particular case, the functional activity showed clear stereoselectivity. nih.gov
The importance of stereoisomerism is also noted in the development of 8-azaspiro[4.5]decane-7,9-dione derivatives as selective α1d-adrenergic receptor antagonists, where stereoisomerism was a key consideration in their structure-activity relationship studies. nih.gov
Correlation of Structural Modifications with Efficacy and Potency
The efficacy and potency of this compound derivatives are directly correlated with their structural modifications. The accumulated evidence from various analogous spirocyclic systems allows for the formulation of some general principles.
For the 1-oxa-8-azaspiro[4.5]decane series of muscarinic agonists, systematic modifications led to compounds with improved in vivo selectivity. For example, the introduction of a 2-ethyl or 3-methylene group on the 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one scaffold resulted in compounds with a better separation between desired antiamnesic activity and cholinergic side effects. nih.gov Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were identified as partial agonists for M1 muscarinic receptors, a desirable profile for treating dementia of the Alzheimer's type. nih.gov
In the pursuit of selective σ1 receptor ligands, modifications to the 8-substituent of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane scaffolds have been shown to fine-tune affinity and selectivity. The data indicates that nanomolar affinity can be maintained with various substituents, allowing for the optimization of other properties such as pharmacokinetics. nih.govresearchgate.netnih.gov
The following table provides a summary of how specific structural modifications in analogous azaspiro[4.5]decane systems correlate with changes in efficacy and potency.
| Structural Modification | Compound Series | Effect on Efficacy/Potency |
| Introduction of 2-ethyl or 3-methylene group | 1-Oxa-8-azaspiro[4.5]decanes | Increased M1 receptor selectivity and improved in vivo profile nih.gov |
| Variation of 8-position substituent | 8-Azaspiro[4.5]decane-7,9-diones | Modulation of α1d-adrenergic receptor affinity and selectivity nih.gov |
| Introduction of fluoroethoxybenzyl at 8-position | 1,4-Dioxa-8-azaspiro[4.5]decanes | High affinity for σ1 receptors nih.gov |
Molecular Mechanisms of Action of 8 Methyl 2 Azaspiro 4.5 Decane and Its Analogs
Enzyme Inhibition and Activation Pathways
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitionnih.gov
While direct inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by 8-methyl-2-azaspiro[4.5]decane itself is not extensively detailed in the reviewed literature, the development of selective FGFR4 inhibitors often involves complex heterocyclic scaffolds. The structural rigidity and synthetic tractability of spirocyclic systems like azaspiro[4.5]decane make them attractive cores for kinase inhibitor design. The therapeutic goal of FGFR4 inhibition is to target signaling pathways that are aberrantly activated in certain cancers, particularly hepatocellular carcinoma. The design of potent and selective inhibitors requires precise orientation of functional groups to interact with key residues in the ATP-binding pocket of the receptor, a role for which spirocyclic frameworks are well-suited.
Vanin-1 Enzyme Inhibition and Role in Metabolismnih.gov
Analogs incorporating the azaspiro[4.5]decane moiety have been identified as inhibitors of Vanin-1 (VNN1), a pantetheinase enzyme involved in oxidative stress and inflammation. acs.orgmdpi.com Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine, a potent antioxidant. mdpi.com Dysregulation of Vanin-1 activity is linked to inflammatory bowel disease (IBD) and other conditions characterized by oxidative stress. acs.orgguidetopharmacology.org
Researchers have designed and synthesized novel Vanin-1 inhibitors by incorporating cyclic secondary amine derivatives, including the 8-oxa-2-azaspiro[4.5]decane scaffold, into a thiazole carboxamide core. acs.org This structural modification was pursued to enhance the potency and drug-like properties of the inhibitors. The resulting compounds demonstrated effective inhibition of Vanin-1 at the protein, cellular, and tissue levels. acs.org For instance, pyrimidine carboxamides derived from cyclic secondary amines have also been characterized as competitive inhibitors of Vanin-1. nih.gov The inhibition of Vanin-1 is considered a promising therapeutic strategy for mitigating inflammation and oxidative damage in diseases like IBD. acs.orgnih.gov
| Compound Series | Core Scaffold | Key Structural Feature | Inhibition Target | Therapeutic Application | Reference |
|---|---|---|---|---|---|
| Thiazole Carboxamides | Thiazole | 8-Oxa-2-azaspiro[4.5]decane | Vanin-1 | Inflammatory Bowel Disease (IBD) | acs.org |
| Pyrimidine Carboxamides | Pyrimidine | Cyclic secondary amines | Vanin-1 | Inflammatory Diseases | nih.gov |
17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitionnih.gov
The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key player in the biosynthesis of potent estrogens and androgens. nih.gov It catalyzes the final step in the production of estradiol and testosterone from their less active precursors, estrone and androstenedione, respectively. nih.govmdpi.com Consequently, inhibiting 17β-HSD1 is a therapeutic strategy for hormone-dependent diseases such as breast cancer, endometriosis, and prostate cancer. nih.govmdpi.com
The development of 17β-HSD1 inhibitors has involved both steroidal and non-steroidal scaffolds. nih.govnih.gov While the reviewed literature does not specifically name this compound as an inhibitor, the design of non-steroidal inhibitors often relies on rigid core structures to mimic the steroid A-B-C ring system and position functional groups correctly within the enzyme's active site. The spirocyclic nature of this compound could potentially serve as such a scaffold for presenting hydrogen bond donors and acceptors and hydrophobic moieties necessary for effective inhibition. A targeted-covalent inhibitor of 17β-HSD1, known as PBRM, has demonstrated the ability to block the formation of estradiol in breast cancer cells. mdpi.commedchemexpress.com
Matrix Metalloproteinase (MMP) Inhibitionnih.gov
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. mdpi.com Overexpression or excessive activation of MMPs, such as MMP-2 and MMP-9, is associated with cancer progression, invasion, and metastasis due to their role in breaking down the basement membrane. mdpi.comnih.gov Therefore, MMPs are significant targets for anticancer drug development. mdpi.com
The design of MMP inhibitors has evolved from broad-spectrum agents to more selective compounds to minimize side effects. nih.gov These inhibitors typically feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. The inhibitor's backbone, for which a rigid structure like this compound could be suitable, is designed to fit into the substrate-binding pockets (S1', S2', etc.) to confer potency and selectivity. Although early broad-spectrum MMP inhibitors failed in clinical trials due to issues like musculoskeletal syndrome, the development of selective inhibitors continues to be an active area of research. nih.gov
ALDH1A1 Inhibitionnih.gov
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the oxidation of aldehydes to carboxylic acids, including the conversion of retinaldehyde to retinoic acid, a key regulator of cell growth and differentiation. nih.gov Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various cancers, including ovarian cancer, and is associated with chemotherapy resistance. nih.govnih.gov Inhibition of ALDH1A1 is therefore a promising strategy to target CSCs and overcome treatment resistance. nih.govnih.gov
Selective inhibitors of ALDH1A1 have been developed and characterized. nih.gov For instance, the small molecule inhibitor CM37 acts as a selective and competitive inhibitor of ALDH1A1 with a Ki of 300 nM. nih.gov Another inhibitor, compound 974, has been shown to suppress chemotherapy-induced senescence and stemness in ovarian cancer models. nih.gov These inhibitors bind within the aldehyde-binding pocket of the enzyme. nih.gov While a direct link to the this compound structure is not specified, the development of potent and selective ALDH1A1 inhibitors often relies on heterocyclic scaffolds to achieve the necessary interactions within the enzyme's active site. scbt.commedchemexpress.com
| Inhibitor | Mechanism | Selectivity | Effect in Cancer Models | Reference |
|---|---|---|---|---|
| CM026 & CM037 | Bind within aldehyde binding pocket | Selective for ALDH1A1 over other ALDH isoenzymes | Reduces viability of cancer stem cells | nih.gov |
| CM37 | Competitive inhibitor (Ki = 300 nM) | Selective for ALDH1A1 | Reduces spheroid formation in patient-derived ovarian cancer cells | nih.gov |
| Compound 974 | Small molecule inhibitor | Targets ALDH1A1 | Suppresses platinum-induced senescence and stemness | nih.gov |
HIV-1 Protease Inhibitionacs.org
HIV-1 protease is an essential viral enzyme that cleaves Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication and infectivity. nih.govmdpi.com As such, it is a primary target for antiretroviral therapy. mdpi.commdpi.com HIV-1 protease inhibitors are designed to competitively bind to the enzyme's active site, preventing the processing of viral polyproteins and resulting in the production of immature, non-infectious virions. mdpi.com
The design of these inhibitors often involves peptidomimetic structures that mimic the natural substrate of the protease. youtube.com A key structural feature of many inhibitors is a central hydroxyethylamine or similar isostere that mimics the transition state of peptide bond cleavage. The P1 and P1' sites of the inhibitor are crucial for binding affinity. For example, replacing a proline residue with a decahydro-isoquinoline-3-carbonyl (DIQ) group was a key modification in the development of saquinavir to enhance potency. nih.gov While the this compound scaffold is not explicitly mentioned in the context of currently approved HIV-1 protease inhibitors, its rigid, three-dimensional structure could potentially be used as a non-peptidic scaffold to orient functional groups that interact with the protease's active site.
Mycobacterium tuberculosis β-oxidation Trifunctional Enzyme Inhibitionnih.gov
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on host lipids, such as cholesterol and fatty acids, as a primary carbon source for its survival and persistence within macrophages. nih.govnih.gov The catabolism of these fatty acids occurs through the β-oxidation pathway. nih.gov Therefore, inhibiting key enzymes in this pathway is a potential host-directed therapeutic strategy to control Mtb infection. nih.gov
The trifunctional enzyme of the β-oxidation pathway contains 3-ketoacyl-CoA thiolase activity, which is the target of the inhibitor trimetazidine. nih.gov By blocking this enzyme, trimetazidine inhibits fatty acid β-oxidation (FAO). nih.gov Inhibition of host FAO in macrophages has been shown to restrict the intracellular growth of Mtb. nih.govnih.gov The mechanism involves the generation of mitochondrial reactive oxygen species (ROS), which enhances the macrophage's antimicrobial functions. nih.govnih.gov Although no inhibitors based on the this compound scaffold are specifically reported for this target, the development of novel inhibitors against Mtb's metabolic pathways remains an important area of research.
Modulation of Cellular Signaling and Programmed Cell Death
Research into the molecular mechanisms of this compound analogs has revealed their significant interaction with phosphoinositide hydrolysis pathways, primarily through their action as muscarinic M1 receptor agonists. The phosphoinositide signaling pathway is a crucial intracellular cascade involved in the transduction of signals from a variety of extracellular stimuli, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide range of cellular processes.
Certain analogs of this compound, specifically the 1-oxa-8-azaspiro[4.5]decane derivatives YM796 and YM954, have been demonstrated to stimulate phosphoinositide hydrolysis in rat hippocampal slices. This stimulation is indicative of their partial agonistic activity at M1 muscarinic receptors. The activation of M1 receptors is directly linked to the hydrolysis of phosphoinositides, a key mechanism for their physiological effects.
The table below summarizes the findings from studies on these analogs:
| Compound | Chemical Name | Receptor Target | Effect on Phosphoinositide Hydrolysis |
| YM796 | 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | Stimulated |
| YM954 | 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 Receptor | Stimulated |
These findings underscore the role of the azaspiro[4.5]decane scaffold in designing compounds that can modulate cellular signaling through the phosphoinositide pathway. The agonistic activity at M1 receptors suggests potential therapeutic applications in conditions where this signaling pathway is dysregulated.
No publicly available scientific literature was found that specifically investigates the interaction of this compound or its analogs with the key mediators of necroptosis, namely Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). Therefore, there is no information available on the potential of this compound or its analogs to inhibit necroptosis through this pathway.
There is currently no publicly available research detailing the effects of this compound or its analogs on global or targeted gene expression profiles. Consequently, the influence of these compounds on cellular function at the transcriptomic level remains uncharacterized.
Pharmacological Applications and Therapeutic Potential of the 8 Methyl 2 Azaspiro 4.5 Decane Core
Central Nervous System (CNS) Disorders Research
Derivatives of the 8-methyl-2-azaspiro[4.5]decane core have been synthesized and evaluated for their potential to treat a variety of CNS disorders. Research has focused on their ability to modulate neurotransmitter systems and neuronal pathways implicated in cognition, psychosis, anxiety, and epilepsy.
Amelioration of Cognitive Impairments in Animal Models
Research into the cognitive-enhancing effects of this compound derivatives has centered on their activity as muscarinic M1 receptor agonists. The cholinergic system, particularly the M1 receptor, plays a crucial role in learning and memory processes.
One area of investigation has been the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential symptomatic treatment of dementia, such as that seen in Alzheimer's disease. These compounds were designed to mimic the structure of muscarone, a known muscarinic agonist. In preclinical studies, certain derivatives have shown the ability to reverse cognitive deficits in animal models. Specifically, they have demonstrated potent antiamnesic activity in rats with scopolamine-induced memory impairment in passive avoidance tasks. This suggests that these compounds can counteract the cognitive disruption caused by the blockade of muscarinic receptors.
Antipsychotic and Anxiolytic Investigations
The anxiolytic potential of the 8-azaspiro[4.5]decane core has been explored through the synthesis of analogues of the clinically used anxiolytic drug, buspirone (B1668070). Buspirone itself features an 8-azaspiro[4.5]decane-7,9-dione moiety.
A novel buspirone analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM199), was investigated for its anxiolytic-like activity in a conflict drinking test in rats. In this model, the compound significantly increased the punished drinking in water-deprived rats, an effect indicative of anxiolytic action. This effect was comparable to that of buspirone. Further investigation revealed that the anticonflict activity of MM199 was blocked by a 5-HT1A receptor antagonist, suggesting that its anxiolytic-like properties are mediated through the activation of these serotonin (B10506) receptors. mdpi.com
| Compound | Animal Model | Test | Key Finding |
| 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM199) | Rat | Conflict Drinking Test | Significantly increased punished drinking, indicative of anxiolytic-like activity. mdpi.com |
Anticonvulsant Activity Assessment
A significant body of research has focused on the anticonvulsant properties of N-substituted 2-azaspiro[4.5]decane-1,3-diones. These compounds have been evaluated in standard preclinical models of epilepsy, the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.
In one study, a series of N-phenyl-2-aza-spiro[4.5]decane-1,3-diones were synthesized and tested. The most potent among these were N-(2-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione and N-(3-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione, which both inhibited seizures in the MES and scPTZ tests. nih.gov This indicates a broad spectrum of anticonvulsant activity. The position of the methyl group on the phenyl ring was found to be crucial for this activity. nih.gov
Further studies on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione also revealed significant anticonvulsant effects. Specifically, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione and N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione were identified as active compounds. nih.gov The mechanism of action for some of these active derivatives was explored, with in vitro tests suggesting an influence on GABAA receptors. nih.gov
| Compound | Animal Model | Anticonvulsant Test | Activity |
| N-(2-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione | Mouse/Rat | MES & scPTZ | Active nih.gov |
| N-(3-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione | Mouse/Rat | MES & scPTZ | Active nih.gov |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | Mouse/Rat | MES | Active nih.gov |
| N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | Mouse/Rat | MES | Active nih.gov |
Potential for Treating Eating Disorders
Based on the available scientific literature, there is currently no specific research investigating the potential of the this compound core or its direct derivatives for the treatment of eating disorders such as anorexia nervosa or bulimia nervosa.
Oncology Research and Anti-proliferative Activity
In the field of oncology, the 2-azaspiro[4.5]decane framework is present in the compound Azaspirane (Atiprimod), which has been investigated for its anti-cancer properties, particularly in the context of multiple myeloma.
Atiprimod, chemically known as N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, has demonstrated significant anti-proliferative effects on human multiple myeloma cells. researchgate.net Research has shown that Atiprimod can inhibit the growth of and induce apoptosis in both drug-sensitive and drug-resistant multiple myeloma cell lines, as well as in patient-derived myeloma cells. researchgate.net
The mechanism of its anti-cancer activity is multifaceted. Atiprimod has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway. researchgate.net The STAT3 pathway is often constitutively active in cancer cells and plays a key role in their proliferation and survival. By blocking the phosphorylation of STAT3, Atiprimod disrupts this pro-survival signaling. researchgate.net Furthermore, this compound has been observed to downregulate anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. nih.gov The induction of apoptosis by Atiprimod is mediated through the activation of caspase-3. nih.gov
In vivo studies using a severe combined immunodeficient (SCID) mouse model of human multiple myeloma have confirmed the anti-tumor activity of Azaspirane. researchgate.net These findings highlight the potential of the 2-azaspiro[4.5]decane core as a scaffold for the development of novel anti-cancer agents.
| Compound | Cancer Type | Key Anti-proliferative Mechanisms | In Vivo Model |
| Azaspirane (Atiprimod) | Multiple Myeloma | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2, Bcl-XL, and Mcl-1, induction of caspase-3 mediated apoptosis. nih.govresearchgate.net | SCID mice with human multiple myeloma xenografts. researchgate.net |
Anti-inflammatory and Immunomodulatory Studies
The immunomodulatory and anti-inflammatory potential of the 2-azaspiro[4.5]decane core is also exemplified by the compound Azaspirane (Atiprimod). This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6). researchgate.net
IL-6 is a key mediator of inflammation and is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Atiprimod's ability to suppress IL-6 production has been observed in animal models of arthritis and other autoimmune conditions. researchgate.net
In the context of multiple myeloma, the bone marrow microenvironment plays a crucial role in disease progression and drug resistance, partly through the secretion of cytokines like IL-6. Atiprimod not only has direct anti-tumor effects on myeloma cells but also modulates this microenvironment. It has been shown to inhibit the secretion of both IL-6 and vascular endothelial growth factor (VEGF) from bone marrow stromal cells, which is often triggered by the binding of myeloma cells. researchgate.net By reducing the levels of these key cytokines, Atiprimod can disrupt the supportive network that promotes cancer cell growth and survival.
The mechanism of its anti-inflammatory action involves the inhibition of the JAK/STAT pathway, which is downstream of the IL-6 receptor, and also the NF-κB signaling pathway, which is activated by tumor necrosis factor-alpha (TNF-α). researchgate.net
| Compound | Key Anti-inflammatory/Immunomodulatory Effects | Mechanism of Action |
| Azaspirane (Atiprimod) | Inhibition of Interleukin-6 (IL-6) production. researchgate.net | Inhibition of STAT3 phosphorylation and NF-κB signaling. researchgate.net |
| Inhibition of Vascular Endothelial Growth Factor (VEGF) secretion. researchgate.net |
Antimicrobial and Antiviral Efficacy Studies
The this compound scaffold and its related structures have been the subject of investigation for their potential as antiviral and antimicrobial agents. Research has focused on derivatives of this core structure, exploring how various substitutions impact their efficacy against a range of pathogens.
Human Coronavirus (e.g., 229E) Inhibition
Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been synthesized and evaluated for their inhibitory effects on human coronavirus 229E (HCoV-229E). In these studies, the substitution at the C-8 position of the azaspiro[4.5]decane ring was found to be a critical determinant of antiviral activity.
A series of these compounds demonstrated inhibitory activity against HCoV-229E replication with low cytotoxicity. A key finding was that the presence of a methyl substituent at the C-2 position was essential for the antiviral effect; analogs lacking this feature were inactive. Furthermore, the anti-coronavirus activity was influenced by the size of the substituent at the C-8 position. The most potent compound identified in one study was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited an EC50 value of 5.5 µM. This highlights the therapeutic potential of this spirocyclic scaffold in developing new antiviral agents.
| Compound Name | Substituents | EC50 (µM) |
|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | R1=Methyl, R=tert-Butyl | 5.5 |
Influenza Virus (e.g., A/H3N2) Inhibition
The 1-thia-4-azaspiro[4.5]decane scaffold has also been a foundation for the development of inhibitors targeting the influenza A/H3N2 virus. These compounds are believed to function as fusion inhibitors, preventing the conformational change of the viral hemagglutinin (HA) protein that is necessary for the virus to enter host cells.
Structure-activity relationship studies have consistently shown that methyl substitutions at both the C-2 and C-8 positions of the spiro ring are beneficial for anti-A/H3N2 activity. nih.gov One derivative, compound 2c, which features methyl groups at these positions, displayed an EC50 value of 1.3 µM against influenza A/H3N2. nih.gov The crucial role of the 2-methyl group is underscored by the observation that its absence leads to a loss of antiviral activity. nih.gov Interestingly, the compounds that showed promise against HCoV-229E were found to be inactive against influenza viruses, indicating that subtle structural modifications to the scaffold can significantly alter the specific antiviral activity. nih.gov
| Compound Name | Key Substituents | EC50 (µM) | Target |
|---|---|---|---|
| Compound 2c (Specific IUPAC name not provided in source) | 2-methyl, 8-methyl | 1.3 | Influenza A/H3N2 |
Anti-tubercular Activity
Research into the anti-tubercular potential of azaspiro[4.5]decane derivatives has identified several compounds with significant activity against Mycobacterium tuberculosis. Studies on related scaffolds, such as 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine and 4-aza-1-thiaspiro[4.5]decan-3-one, have yielded promising results.
In one study, derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine were tested against the M. tuberculosis H37Rv strain. nih.gov Compounds with fluorine substitutions demonstrated the greatest efficacy, with minimum inhibitory concentration (MIC) values as low as 0.45 µg/mL. nih.gov Similarly, certain derivatives of 4-aza-1-thiaspiro[4.5]decan-3-one also showed potent activity against the same bacterial strain. nih.gov The most active compounds from this series were identified as 4d and 5c (specific structures not detailed in the abstract), which were selected for further testing to determine their precise MIC values after showing at least 90% inhibition in primary screening. nih.gov These findings indicate that the broader azaspiro[4.5]decane framework is a viable starting point for the development of novel anti-tubercular agents.
| Compound Series | Most Active Compounds | MIC (µg/mL) |
|---|---|---|
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | Compound 2f | 0.45 |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | Compound 2g | 0.56 |
| 4-aza-1-thiaspiro[4.5]decan-3-one derivatives | Compound 4d | ≥90% inhibition at 6.25 µg/mL |
| 4-aza-1-thiaspiro[4.5]decan-3-one derivatives | Compound 5c | ≥90% inhibition at 6.25 µg/mL |
Research in Metabolic Disorders
A review of the available scientific literature did not yield specific research investigating the role or potential application of the this compound core or its direct derivatives in the context of metabolic disorders such as diabetes, obesity, or hyperlipidemia.
Investigation for Prevention and Treatment of Hemorrhage
Based on a review of published scientific research, there is no specific information available that details the investigation of the this compound core or its derivatives for the prevention or treatment of hemorrhage.
Preclinical Research and in Vivo Studies of 8 Methyl 2 Azaspiro 4.5 Decane Analogs
Efficacy Testing in Disease Models
Animal Models of Cognitive Deficits (e.g., scopolamine-treated, nucleus basalis magnocellularis-lesioned rats)
Analogs of the 8-azaspiro[4.5]decane scaffold have been investigated for their potential to mitigate cognitive impairments. A notable area of research has been their evaluation as M1 muscarinic agonists for the symptomatic treatment of dementia, such as that seen in Alzheimer's disease. In these studies, the amnesic agent scopolamine (B1681570) is often used to induce transient cognitive deficits in animal models, mimicking certain cholinergic aspects of neurodegenerative disorders.
One study synthesized a series of 1-oxa-8-azaspiro[4.5]decanes, which are structurally related to 8-Methyl-2-azaspiro[4.5]decane. These compounds were assessed for their ability to ameliorate scopolamine-induced impairment in passive avoidance tasks in rats. Several of these analogs demonstrated potent antiamnesic activity. nih.gov This suggests that the 8-azaspiro[4.5]decane skeleton can serve as a valuable template for the design of novel cognitive enhancers. The structure-activity relationship studies revealed that specific modifications to the spirocyclic core could lead to a desirable separation between the antiamnesic effects and adverse cholinergic side effects. nih.gov
The table below summarizes the effects of selected 1-oxa-8-azaspiro[4.5]decane analogs on scopolamine-induced amnesia in rats.
| Compound | In Vivo Antiamnesic Activity (Scopolamine-induced impairment in rat passive avoidance tasks) |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Potent |
| 3-dithioketal analogues | Potent |
| 3-oxime analogue | Potent |
Data sourced from a study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. nih.gov
Seizure Models (Maximum Electroshock Seizure, Subcutaneous Metrazole Seizure Threshold tests)
The anticonvulsant potential of various azaspiro[4.5]decane analogs has been a significant focus of preclinical research. The two most commonly employed primary screening models for anticonvulsant drugs are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) or metrazole (sc. MET) seizure threshold test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
A series of N-phenyl-2-aza-spiro[4.5]decane-1,3-diones were synthesized and evaluated for their anticonvulsant activity. The most potent compounds in this series were N-(2-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione and N-(3-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione, which demonstrated efficacy in both the MES and sc. MET tests. This indicates a broad spectrum of anticonvulsant activity. Further modifications, such as the introduction of a cyclohexane (B81311) moiety attached to the imide nitrogen, were also found to be crucial for anticonvulsant activity.
In another study, a series of novel spiroimidazolidinone derivatives, specifically substituted-1,3-diazaspiro[4.5]decan-4-ones, were synthesized and assessed for their anticonvulsant properties. Most of the tested compounds showed moderate to weak activity in the MES screen. However, one analog displayed 100% protection at a low dose. In the scPTZ screening test, another compound was identified as being significantly more potent than the reference drugs, phenobarbital (B1680315) and ethosuximide.
The following table presents a summary of the anticonvulsant activity of selected azaspiro[4.5]decane analogs.
| Compound Series | Seizure Model | Key Findings |
| N-phenyl-2-aza-spiro[4.5]decane-1,3-diones | MES and sc. MET | N-(2-methylphenyl) and N-(3-methylphenyl) analogs were the most potent. |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | MES and scPTZ | One analog showed 100% protection in the MES test. Another was highly potent in the scPTZ test. |
Anti-hemorrhagic Activity in Preclinical Models
There is no publicly available scientific literature at this time detailing the evaluation of this compound analogs for anti-hemorrhagic activity in preclinical models.
Pharmacokinetic and Pharmacodynamic Investigations of Promising Candidates
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its mechanism of action and relationship between concentration and effect.
For spiro compounds with anticonvulsant properties, such as spiro[4.6]undecane-2-carboxylic acid, pharmacokinetic studies in rats have revealed dose-dependent clearance. nih.gov This nonlinearity was suggested to be due to end-product inhibition or cosubstrate depletion rather than classical saturable elimination. nih.gov The volume of distribution for this spiro compound also showed nonlinearity, potentially due to concentration-dependent binding to serum proteins. nih.gov Interestingly, the time course of the anticonvulsant effect did not directly correlate with the drug concentrations in the serum, suggesting a complex relationship between pharmacokinetics and pharmacodynamics. nih.gov
In the context of 8-azaspiro[4.5]decane analogs, a study on 1-oxa-8-azaspiro[4.5]decane derivatives developed as radioligands for sigma-1 receptors included biodistribution studies in mice. nih.gov The radiolabeled compound demonstrated high initial brain uptake, which is a critical characteristic for centrally acting drugs. nih.gov Pre-treatment with a known sigma-1 receptor agonist significantly reduced the brain-to-blood ratio, indicating specific target engagement in the brain. nih.gov
Another related compound, an azaspirane known as Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been described as an orally bioavailable cationic amphiphilic compound. nih.gov
The table below summarizes key pharmacokinetic and pharmacodynamic findings for related spiro compounds.
| Compound Type | Study Model | Key PK/PD Findings |
| Spiro[4.6]undecane-2-carboxylic acid | Rats | Dose-dependent clearance and volume of distribution. Dissociation between serum concentration and anticonvulsant effect. nih.gov |
| 1-oxa-8-azaspiro[4.5]decane derivative (radioligand) | Mice | High initial brain uptake. Evidence of specific target engagement in the brain. nih.gov |
| Atiprimod (azaspirane) | General Description | Orally bioavailable. nih.gov |
Safety Profiling in Preclinical Development
Preclinical safety profiling is essential to identify potential adverse effects before a compound can be considered for human trials. For analogs of this compound, some safety-related data has been reported from in vivo studies.
In the investigation of substituted-1,3-diazaspiro[4.5]decan-4-ones as anticonvulsants, it was noted that none of the tested compounds exhibited any minimal motor impairment in a neurotoxicity test. This is a favorable safety finding, as motor impairment is a common side effect of many centrally acting drugs.
The study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for cognitive enhancement also included an assessment of potential cholinergic side effects. nih.gov The induction of hypothermia, tremor, and salivary secretion were monitored as indicators of undesirable cholinergic activity. nih.gov A number of the synthesized compounds were found to have a sufficient separation between their potent antiamnesic activity and the induction of these side effects, suggesting an improved safety margin compared to the reference compound. nih.gov
A safety data sheet for the related compound 8-Oxa-2-azaspiro[4.5]decane outlines handling precautions and first aid measures but does not provide details of preclinical toxicology studies. chemicalbook.com Similarly, a safety assessment for 1-oxaspiro[4.5]decan-2-one, 8-methyl-, was conducted by the Research Institute for Fragrance Materials (RIFM), though the focus of this assessment was on its use as a fragrance ingredient. nih.gov
The following table provides a summary of the preclinical safety findings for analogs of this compound.
| Compound Series | Safety Aspect Investigated | Key Findings |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Neurotoxicity | No minimal motor impairment observed. |
| 1-oxa-8-azaspiro[4.5]decanes | Cholinergic side effects | Several compounds showed a good separation between efficacy and side effects (hypothermia, tremor, salivation). nih.gov |
Computational and Theoretical Investigations on 8 Methyl 2 Azaspiro 4.5 Decane
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as a derivative of 8-Methyl-2-azaspiro[4.5]decane, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their predicted binding affinity.
While specific molecular docking studies on this compound were not found in the reviewed literature, research on analogous azaspiro compounds demonstrates the utility of this approach. For instance, studies on 1-oxa-8-azaspiro[4.5]decane derivatives have utilized molecular modeling to investigate their interactions with receptors. nih.gov These studies help in elucidating the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these compounds. The binding energy, typically expressed in kcal/mol, is a key output of molecular docking simulations and provides an estimation of the stability of the ligand-receptor complex. Lower binding energies generally indicate a more stable complex and potentially higher affinity.
The predicted interactions from molecular docking can guide the design of novel derivatives of this compound with improved binding characteristics. For example, the methyl group at the 8-position could be oriented to fit into a hydrophobic pocket of a target protein, thereby enhancing the binding affinity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Computational Modeling
ADMET properties are critical for determining the viability of a compound as a drug candidate. Computational models are extensively used to predict these properties early in the drug discovery process to identify potential liabilities and guide molecular design. nih.govcomputabio.com These predictions are based on the chemical structure of the molecule and employ various algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning approaches.
For this compound, a full suite of ADMET properties can be predicted using various online tools and software. These predictions provide insights into the compound's likely behavior in the human body. Key predicted ADMET parameters for this compound are summarized in the table below. It is important to note that these are in silico predictions and require experimental validation.
| ADMET Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | High | Likely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity related to hERG channel blockade. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |
| Hepatotoxicity | Low risk | Low potential for liver toxicity. |
Conformational Analysis and Energy Minimization Studies
The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule can interact with its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, multiple chair, boat, and twist-boat conformations are possible.
Computational methods such as molecular mechanics (e.g., MMFF94 force field) and quantum mechanics are used to calculate the energies of different conformers. The results of these studies can help in understanding the preferred shape of the molecule and how it might present its functional groups for interaction with a biological target.
Quantum Chemical Calculations for Structural Refinement (e.g., bond angles, torsional strain)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These methods can be used to refine the geometry of this compound, providing precise information about bond lengths, bond angles, and torsional angles. Such calculations are valuable for understanding the inherent strain and electronic properties of the molecule.
For example, DFT calculations could be used to determine the precise bond angles within the spirocyclic system and to quantify the torsional strain associated with different conformations. This information is critical for a detailed understanding of the molecule's stability and reactivity. While specific quantum chemical calculations for this compound are not detailed in the available literature, the application of these methods to similar azaspiro compounds has been reported. mdpi.com These studies demonstrate the power of quantum chemistry to provide a deeper understanding of the structural and electronic properties of this class of molecules.
Below is a table of hypothetical, yet representative, structural parameters for this compound that could be obtained from quantum chemical calculations.
| Structural Parameter | Hypothetical Value | Significance |
|---|---|---|
| C-N-C bond angle in the piperidine (B6355638) ring | ~110-112° | Indicates the geometry around the nitrogen atom. |
| C-C-C bond angles in the cyclohexane ring | ~109-111° | Reflects the degree of puckering in the ring. |
| Torsional angle of the methyl group | Dependent on axial/equatorial position | Influences steric interactions and conformational energy. |
| Spiro C-C bond lengths | ~1.54 Å | Typical for sp3-sp3 carbon-carbon single bonds. |
Future Directions and Research Gaps in 8 Methyl 2 Azaspiro 4.5 Decane Chemistry
Rational Design of Novel Derivatives with Enhanced Target Selectivity and Potency
The rational design of new 8-Methyl-2-azaspiro[4.5]decane derivatives will be a key area of future research. This will involve a combination of computational modeling and synthetic chemistry to optimize the interactions of these compounds with their biological targets. A significant focus will be on achieving greater target selectivity to minimize off-target effects.
For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane structure have been investigated as M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov Systematic modifications of the core structure, such as the introduction of different substituents, have led to compounds with preferential affinity for M1 over M2 receptors. nih.gov Future work could apply similar principles to the this compound scaffold.
Key strategies for rational design will likely include:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational docking studies to visualize and predict how derivatives bind to their target proteins. This approach has been successfully used for other azaspiro[4.5]decane derivatives, such as soluble epoxide hydrolase inhibitors.
Pharmacophore Modeling: Identifying the key chemical features necessary for biological activity and using these models to design new molecules with enhanced potency.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile.
The following table summarizes some rationally designed azaspiro[4.5]decane derivatives and their observed activities, which could inform future designs of this compound analogs.
| Derivative Core Structure | Modifications | Target/Activity |
| 1-oxa-8-azaspiro[4.5]decane | 2-ethyl, 3-methylene, 3-dithioketal, 3-oxime substitutions | M1 muscarinic receptor agonists with improved selectivity over M2 receptors nih.gov |
| 2,8-diazaspiro[4.5]decane | Trisubstituted urea (B33335) derivatives | Highly potent soluble epoxide hydrolase (sEH) inhibitors |
| N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Azaspirane) | Propanamine side chain | Inhibition of IL-6 production, anti-inflammatory, and anti-tumor activity nih.govnih.gov |
Exploration of Untapped Therapeutic Applications
While some therapeutic areas for azaspiro[4.5]decane derivatives have been explored, many potential applications remain untapped. The structural rigidity and chemical versatility of the this compound core suggest it could be a valuable scaffold for a wide range of diseases.
Future research should venture into new therapeutic areas, including:
Neurodegenerative Diseases: Beyond Alzheimer's disease, the potential of these compounds in Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis should be investigated, particularly for targets where selective modulation is crucial.
Oncology: The anti-tumor activity of derivatives like Azaspirane in multiple myeloma provides a strong rationale for exploring other this compound analogs in different cancers. nih.govnih.gov Their potential to modulate signaling pathways crucial for cancer cell proliferation and survival warrants further investigation.
Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of some azaspiro[4.5]decanes suggest their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. nih.gov
Infectious Diseases: The antimicrobial and antitubercular activities of some nitrogen-containing spiro compounds suggest that this compound derivatives could be developed as novel anti-infective agents. nih.gov
Advanced Mechanistic Elucidation via Omics Technologies
A significant research gap is the detailed understanding of the mechanism of action of many bioactive this compound analogs. While some studies have identified primary targets, the broader effects on cellular pathways are often not fully characterized. The application of "omics" technologies can provide a more comprehensive understanding of how these compounds work.
Future mechanistic studies should incorporate:
Proteomics: To identify the full range of protein interactions and post-translational modifications induced by these compounds.
Transcriptomics: To analyze changes in gene expression profiles in response to treatment, revealing the upstream and downstream signaling pathways affected.
Metabolomics: To study the impact on cellular metabolism, which can uncover novel mechanisms of action and potential biomarkers of response.
For example, studies on Azaspirane have shown that it inhibits the phosphorylation of STAT3 and Akt, key signaling proteins. nih.gov Future omics-based studies could reveal a wider network of kinases and signaling pathways modulated by this and other related compounds.
Prospects for Clinical Translation of Lead Compounds
The ultimate goal of medicinal chemistry research is the clinical translation of promising lead compounds into effective therapies. For this compound derivatives, several hurdles will need to be overcome to achieve this.
Future research focused on clinical translation should address:
ADME-Tox Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of lead compounds are essential. Early identification of liabilities in these areas can save significant time and resources.
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular drug can streamline clinical trials and improve their chances of success.
Preclinical Efficacy Studies: Rigorous testing in relevant animal models of disease is necessary to establish proof-of-concept and determine the therapeutic window. For instance, Azaspirane has demonstrated in vivo anti-tumor activity in a mouse model of multiple myeloma. nih.govnih.gov
Scalable Synthesis: Developing efficient and cost-effective synthetic routes for the large-scale production of lead compounds is a critical step for clinical development.
The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by focusing on rational design, exploring new therapeutic avenues, deeply understanding mechanisms of action, and systematically addressing the requirements for clinical translation, the potential of this compound and its derivatives to yield novel and effective medicines can be realized.
Q & A
Q. What are the common synthetic strategies for constructing the 8-methyl-2-azaspiro[4.5]decane core?
The synthesis of this compound derivatives often involves cyclization and functionalization steps. A gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been employed to access the spirocyclic framework efficiently . Alternatively, alkylation of pyrrolidine enamines with electrophiles, such as substituted aryl halides, can yield diazaspiro[4.5]decane scaffolds with exocyclic double bonds . For example, Pd(OAc)₂–PPh₃ catalysis facilitates coupling reactions with aryl halides to introduce substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) are indispensable.
- ¹H/¹³C NMR : Reveals β-glycosidic linkages in thioglycoside derivatives and confirms spirojunction geometry .
- LC/MS/MS : Used for metabolite identification and purity assessment in synthetic batches .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for 8-ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one .
Q. What biological activities have been reported for this compound derivatives?
Derivatives exhibit diverse bioactivities:
- Dopamine agonism : A 4-indolylmethyl-substituted analog showed potent activity in cat cardioaccelerator nerve assays .
- Substance P antagonism : A trifluoromethoxyphenyl derivative demonstrated Neurokinin 1 receptor antagonism .
- Anticancer potential : Thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from the spiro core inhibit cancer cell proliferation via β-glycosidic linkage formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
Key parameters include:
- Catalyst selection : Au(I) catalysts (e.g., Ph₃PAuNTf₂) enhance cyclization efficiency in enyne systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve Pd-catalyzed coupling reactions .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during spiroannulation .
A comparative study of Pd vs. Au catalysis is recommended to evaluate yield and selectivity trade-offs .
Q. How do structural modifications influence the biological activity of this compound derivatives?
Structure-Activity Relationship (SAR) studies highlight:
- Substituent positioning : 4-Trifluoromethoxyphenyl groups enhance substance P antagonist activity, while indolylmethyl groups favor dopamine agonism .
- Stereochemical impact : The (2R,5S,6R,8S,10R)-configuration in hydroxylated derivatives improves binding affinity to neurological targets .
- Heteroatom substitution : Replacing oxygen with sulfur (e.g., 1-thia-azaspiro derivatives) alters metabolic stability and bioactivity .
Q. What analytical approaches resolve contradictions in reported biological data for spirocyclic compounds?
Discrepancies in activity data may arise from:
- Purity issues : LC/MS/MS and HPLC-UV validate compound purity (>95%) to exclude batch variability .
- Assay conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for pH/temperature .
- Metabolic interference : Use cytochrome P450 inhibition assays to identify false positives in vitro .
Q. How can computational methods aid in designing novel this compound-based therapeutics?
- Molecular docking : Predict binding modes to dopamine D₂ or 5-HT₁A receptors using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity with anticancer IC₅₀ values to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) early in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
